molecular formula C23H25N3O3S2 B11532779 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

Cat. No.: B11532779
M. Wt: 455.6 g/mol
InChI Key: VJJMFTQDDZDQLP-UHFFFAOYSA-N
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Description

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is a complex organic compound with a unique structure that combines aromatic rings, sulfonamide, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the N-(2,5-dimethylphenyl)benzenesulfonamide through a sulfonation reaction, followed by the introduction of the pyridin-2-ylsulfanyl group via a nucleophilic substitution reaction. The final step involves the acetamide formation through an amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares structural similarities but lacks the sulfonamide and pyridin-2-ylsulfanyl groups.

    2,5-Dimethylacetanilide: Similar aromatic structure but different functional groups.

Uniqueness

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is unique due to its combination of sulfonamide, acetamide, and pyridin-2-ylsulfanyl functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-pyridin-2-ylsulfanylethyl)acetamide

InChI

InChI=1S/C23H25N3O3S2/c1-18-11-12-19(2)21(16-18)26(31(28,29)20-8-4-3-5-9-20)17-22(27)24-14-15-30-23-10-6-7-13-25-23/h3-13,16H,14-15,17H2,1-2H3,(H,24,27)

InChI Key

VJJMFTQDDZDQLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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